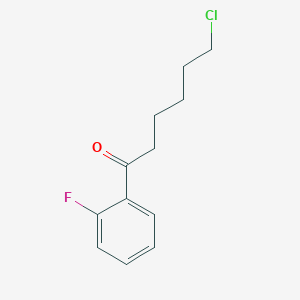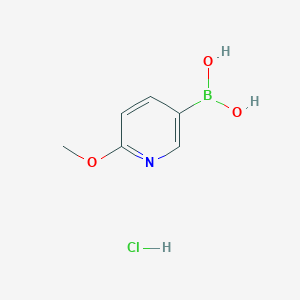
6-Chloro-1-(2-fluorophenyl)-1-oxohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(2-fluorophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and a ketone functional group within its molecular structure
作用機序
Target of Action
The primary target of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis.
Mode of Action
This compound acts as an inhibitor of ACCase . By binding to the active site of the enzyme, it prevents the normal substrate, acetyl-CoA, from accessing the site, thereby inhibiting the enzyme’s activity. This disruption in fatty acid synthesis can lead to growth retardation in target organisms .
Biochemical Pathways
The inhibition of ACCase affects the fatty acid synthesis pathway . As ACCase is responsible for the production of malonyl-CoA, its inhibition leads to a decrease in malonyl-CoA levels. This reduction disrupts the downstream synthesis of fatty acids, impacting the production of essential biomolecules and energy storage compounds.
Pharmacokinetics
It’s known that the compound exhibits high control efficacy against sensitive weeds, especially echinochloa crus-galli in paddy fields , suggesting it has good bioavailability in these environments.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid synthesis. This disruption can cause growth retardation in target organisms, as fatty acids are essential components of cell membranes and energy storage molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows less persistence in field water and rice plants compared to soil samples . Furthermore, it’s been found that the compound and its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), are below the level of quantification in harvest samples of straw, grains, husk, and soil . This suggests that environmental factors such as the presence of water and the type of organism can influence the compound’s action and stability.
生化学分析
Biochemical Properties
6-Chloro-1-(2-fluorophenyl)-1-oxohexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the synthesis of fatty acids, leading to various downstream effects on cellular metabolism.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ACCase leads to reduced fatty acid synthesis, which can cause growth retardation and chlorosis in target cells . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ACCase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA . This inhibition leads to a cascade of metabolic disruptions, ultimately affecting cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on ACCase and subsequent cellular impacts can persist for several days, although the compound’s potency may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ACCase without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular impacts without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in fatty acid metabolism, such as ACCase. The compound’s inhibition of ACCase disrupts the normal metabolic flux, leading to altered levels of metabolites such as malonyl-CoA and acetyl-CoA . These changes can have wide-ranging effects on cellular energy balance and lipid biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can enhance its inhibitory effects on ACCase in target cells, but it may also contribute to its toxicity at higher concentrations.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACCase and other metabolic enzymes . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane typically involves the reaction of 2-fluorobenzene with a suitable chloroalkane under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where 2-fluorobenzene reacts with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-chloro-1-(2-fluorophenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(2-fluorophenyl)hexanol.
Substitution: Formation of 6-substituted-1-(2-fluorophenyl)-1-oxohexane derivatives.
科学的研究の応用
6-Chloro-1-(2-fluorophenyl)-1-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
- 6-Chloro-1-(2-chlorophenyl)-1-oxohexane
- 6-Chloro-1-(2-bromophenyl)-1-oxohexane
- 6-Chloro-1-(2-methylphenyl)-1-oxohexane
Comparison: 6-Chloro-1-(2-fluorophenyl)-1-oxohexane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs
特性
IUPAC Name |
6-chloro-1-(2-fluorophenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCKLLLZBUONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622002 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488098-59-5 |
Source


|
| Record name | 6-Chloro-1-(2-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

